N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide
Description
N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazin core linked to a phenyl group and a 5-ethylthiophene-2-sulfonamide moiety. Its molecular formula is C22H18N6O2S2, with a molecular weight of 462.6 g/mol .
Properties
IUPAC Name |
5-ethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-2-14-6-9-17(25-14)26(23,24)21-13-5-3-4-12(10-13)15-7-8-16-19-18-11-22(16)20-15/h3-11,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZUDVLESOSNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the triazolo[4,3-b]pyridazine core through cyclization reactions. The phenyl and thiophene sulfonamide groups are then introduced via substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the triazolo[4,3-b]pyridazine core, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the phenyl or thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research has shown its potential as an antibacterial, antifungal, and anticancer agent, due to its ability to disrupt key biological pathways in pathogens and cancer cells
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The triazolo[4,3-b]pyridazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The triazolo-pyridazin core is shared among several analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Molecular Weight and Solubility: The target compound and ’s analog share identical molecular formulas and weights, differing only in the triazolo-pyridazin substituents (pyridinyl vs. none). This suggests similar solubility profiles, though the pyridinyl group in ’s compound may enhance polarity . Lin28-1632, with a lower molecular weight (294.3 g/mol), likely exhibits superior bioavailability compared to bulkier analogs .
Thermal Stability: E-4b demonstrates a high melting point (253–255°C), indicative of strong crystalline packing due to its propenoic acid and benzoylamino groups . The target compound’s melting point is unreported, limiting direct comparison.
Hypothesized Advantages of the Target Compound
Sulfonamide Group : May improve water solubility compared to acetamide (Lin28-1632) or pyridinyl () derivatives, enhancing pharmacokinetics.
Ethylthiophene Moiety : The ethyl chain could increase lipophilicity, promoting blood-brain barrier penetration or tissue retention.
Biological Activity
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C12H11N5O2S
- Molecular Weight : 281.31 g/mol
- CAS Number : 894068-82-7
Biological Activities
The compound exhibits a range of biological activities attributed to its unique structural features. The presence of the triazole and pyridazine rings contributes to its pharmacological potential.
1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety often demonstrate significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been noted for their antibacterial , antifungal , and antiviral activities. In particular, studies have shown that the incorporation of sulfonamide groups enhances these effects by improving solubility and bioavailability .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. Triazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For example, a related study demonstrated that triazole-containing compounds showed IC50 values in the micromolar range against human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
3. Anti-inflammatory Effects
Compounds with triazole rings have also been reported to possess anti-inflammatory properties. The sulfonamide group is believed to play a crucial role in modulating inflammatory pathways, potentially making this compound useful in treating conditions characterized by excessive inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cancer progression by interacting with specific receptors or transcription factors.
Case Studies
- Anticancer Activity Study : A study evaluated the effects of a series of triazole derivatives on MCF-7 cells. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity compared to unsubstituted analogs .
- Antimicrobial Screening : In another investigation, a library of triazole compounds was screened against common bacterial strains. The results showed that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
